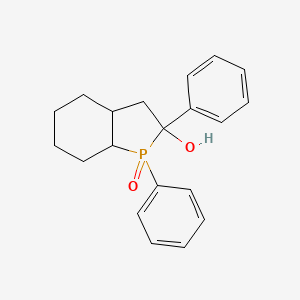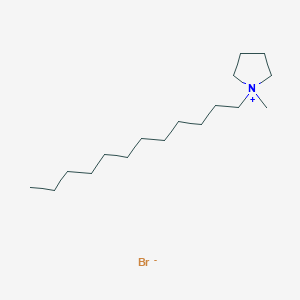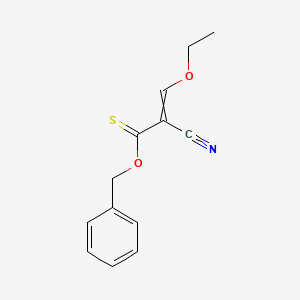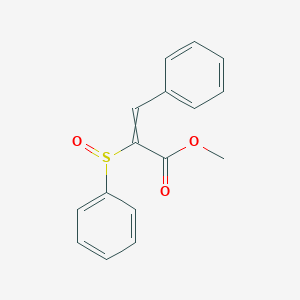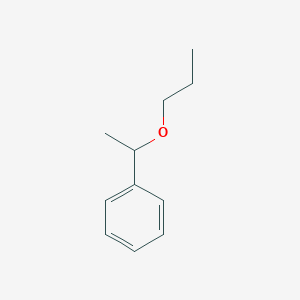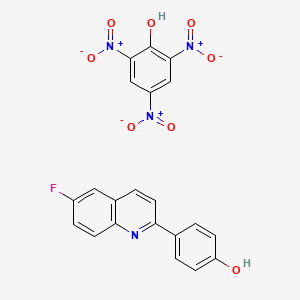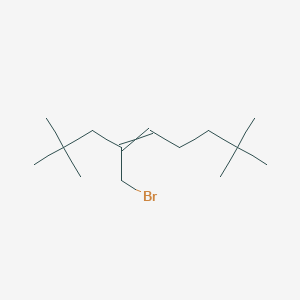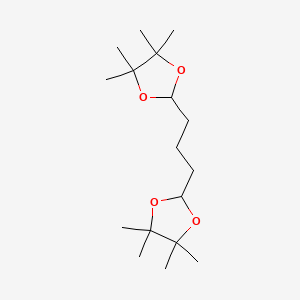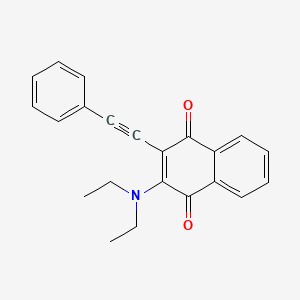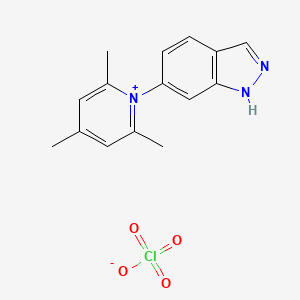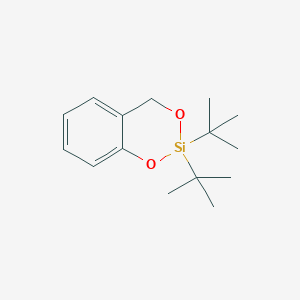
Benzenemethanol, 2-hydroxy, DTBS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a hydroxyl group attached to the benzene ring, making it a phenolic derivative. The DTBS group refers to a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2-hydroxy, DTBS typically involves the protection of the hydroxyl group in 2-hydroxybenzenemethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
2-Hydroxybenzenemethanol+TBSCl+Base→Benzenemethanol, 2-hydroxy, DTBS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 2-hydroxy, DTBS undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2-hydroxy, DTBS has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenemethanol, 2-hydroxy, DTBS involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The TBS protecting group can be selectively removed under acidic conditions, allowing for controlled release of the active hydroxyl group.
Comparación Con Compuestos Similares
Benzenemethanol, 2-hydroxy, DTBS can be compared with other phenolic compounds and silyl-protected derivatives:
Phenol: Lacks the TBS protecting group, making it more reactive.
Benzyl Alcohol: Similar structure but without the hydroxyl group on the benzene ring.
TBS-Protected Alcohols: Share the TBS protecting group but differ in the core structure.
These comparisons highlight the unique combination of reactivity and stability provided by the TBS protecting group in this compound.
Propiedades
Número CAS |
91531-10-1 |
|---|---|
Fórmula molecular |
C15H24O2Si |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
2,2-ditert-butyl-4H-1,3,2-benzodioxasiline |
InChI |
InChI=1S/C15H24O2Si/c1-14(2,3)18(15(4,5)6)16-11-12-9-7-8-10-13(12)17-18/h7-10H,11H2,1-6H3 |
Clave InChI |
ABEDQTTVYRPSRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si]1(OCC2=CC=CC=C2O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


